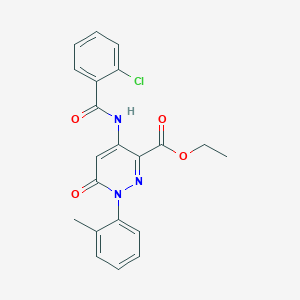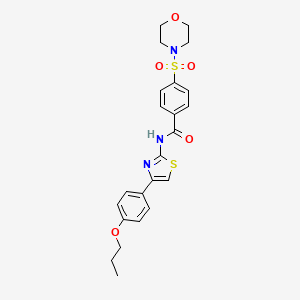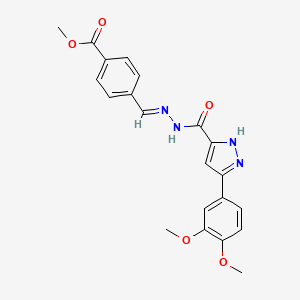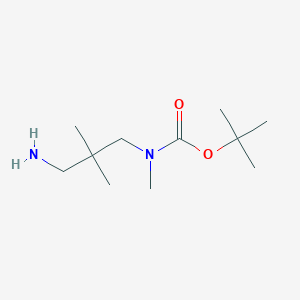
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H18ClN3O4 and its molecular weight is 411.84. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis of pyrimidine derivatives and their antimicrobial evaluation, indicating a broad spectrum of applications in developing new pharmaceuticals and antimicrobial agents. For instance, Farag et al. (2008) outlined the utility of related pyrimidine carboxylate compounds in synthesizing new pyrimidine derivatives with antimicrobial properties (Farag, Kheder, & Mabkhot, 2008). Similarly, synthesis under specific conditions, like ultrasound irradiation, has been studied to enhance the efficiency and yield of related compounds, highlighting advancements in chemical synthesis techniques (Machado et al., 2011).
Biological Applications
The exploration of Schiff and Mannich bases of isatin derivatives shows the modification of these compounds to enhance their biological activity, potentially leading to new therapeutic agents (Bekircan & Bektaş, 2008). Moreover, the study of thienoquinolines and their novel heterocyclo derivatives suggests the versatility of pyridazine carboxylates in creating compounds with varied biological activities (Awad, Abdel-rahman, & Bakhite, 1991).
Corrosion Inhibition
An intriguing application of related pyrazole derivatives is in the field of corrosion inhibition. Dohare et al. (2017) demonstrated that pyranpyrazole derivatives could serve as effective corrosion inhibitors for mild steel, which is crucial for industrial applications, particularly in pickling processes. This study showcases the potential of pyridazine derivatives in materials science and engineering, extending their utility beyond biological applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Antifungal Agents
Further research has focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents, emphasizing the continuous search for more effective treatments against microbial and fungal infections. Compounds based on the structural framework similar to Ethyl 4-(2-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate have been evaluated for their antibacterial and antifungal activities, demonstrating their significance in medicinal chemistry and pharmaceutical research (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-16(23-20(27)14-9-5-6-10-15(14)22)12-18(26)25(24-19)17-11-7-4-8-13(17)2/h4-12H,3H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPODXTUTVFMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)



![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)


![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)
![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)

